

Enisamium's Clinical Efficacy in Human Trials: A Comparative Guide

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An objective analysis of **Enisamium**'s performance against alternative antiviral therapies, supported by clinical trial data.

This guide provides a comprehensive comparison of the clinical efficacy of **Enisamium** with other antiviral drugs for the treatment of acute respiratory viral infections (ARVI), including influenza. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from human clinical trials in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Comparative Analysis of Clinical Efficacy

Enisamium, an antiviral compound, has been evaluated in human clinical trials for its efficacy in treating ARVI. This section compares key efficacy endpoints from a placebo-controlled trial of **Enisamium** with those of other established antiviral drugs, including Oseltamivir, Baloxavir Marboxil, Favipiravir, and Peramivir, based on data from their respective clinical trials.

Table 1: Efficacy of Enisamium vs. Placebo for ARVI (including Influenza)



Efficacy Endpoint	Enisamium Group	Placebo Group	P-value	Citation
Viral Shedding (Influenza), Day 3 (% negative)	71.2%	25.0%	< 0.0001	[1][2]
Patient Recovery, Day 14 (% recovered)	93.9%	32.5%	< 0.0001	[1][2]
Reduction in Disease Symptom Score	From 9.6 ± 0.7 to 4.6 ± 0.9	From 9.7 ± 1.1 to 5.6 ± 1.1	< 0.0001	[1][2]
Significant Health Improvement, Day 3	60.0%	15.0%	< 0.0001	[2]

Table 2: Comparative Efficacy of Alternative Antivirals for Influenza



Drug	Comparator	Key Efficacy Endpoint	Result	Citation
Baloxavir Marboxil	Placebo	Median Time to Improvement of Symptoms	73 hours vs. 102 hours (p<0.001)	[3]
Baloxavir Marboxil	Oseltamivir	Median Time to Improvement of Symptoms	73 hours vs. 81 hours (similar efficacy)	[3]
Favipiravir (US316 trial)	Placebo	Median Time to Illness Alleviation	84.2 hours vs. 98.6 hours (14.4-hour reduction, P = .004)	[4][5]
Favipiravir (US317 trial)	Placebo	Median Time to Illness Alleviation	77.8 hours vs. 83.9 hours (not significant)	[4][5]
Peramivir (300 mg)	Oseltamivir	Median Duration of Influenza Symptoms	78.0 hours vs. 81.8 hours (non- inferior)	[6]
Peramivir (600 mg)	Oseltamivir	Median Duration of Influenza Symptoms	81.0 hours vs. 81.8 hours (non- inferior)	[6]
Peramivir	Oseltamivir	Defervescence rates within 3 days	66.53% vs. 71.49% (no significant difference)	[7]

Experimental Protocols Enisamium Clinical Trial Protocol (NCT04682444)

A randomized, single-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of **Enisamium** iodide (Amizon®) in adult patients with ARVI, including influenza.[8][9]



- Patient Population: Adult patients (18-60 years) with symptoms of ARVI, including influenza,
 presenting within the first day of symptom onset.[8][9]
- Intervention: Patients were randomized to receive either Enisamium iodide tablets or matching placebo tablets for 7 days.[8][9]
- Study Visits: Patient assessments were conducted on Day 0 (screening and randomization),
 Day 3, Day 7, and Day 14.[8][9]
- Primary Efficacy Endpoints: The primary endpoints included the assessment of ARVI and influenza symptoms using a predefined symptom scale score system.[8]
- Objective Assessments: Objective measures included vital signs, laboratory tests (blood and urine), and evaluation of immune status (interferon and immunoglobulin levels).[8]
- Virological Assessment: Influenza virus shedding was monitored.[1]

Visualizations

Mechanism of Action of Enisamium

Enisamium is a pro-drug that is metabolized in humans to a hydroxylated metabolite, VR17-04.[1][2] This active metabolite inhibits the RNA polymerase of the influenza virus, thereby preventing viral replication.[1][2]



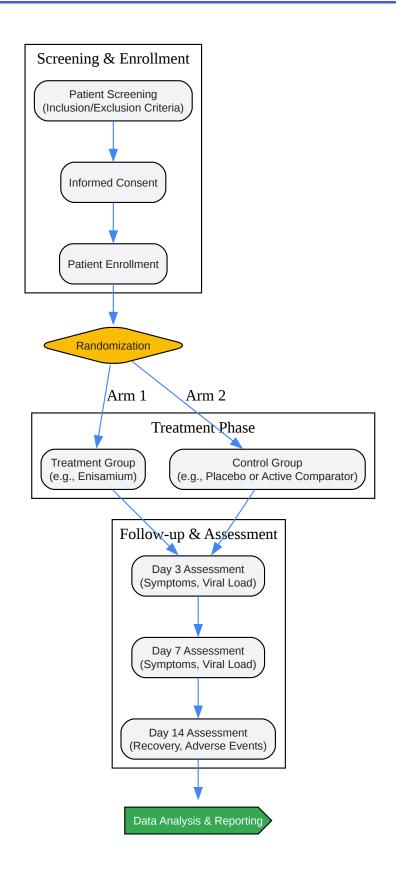
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Caption: Mechanism of **Enisamium**'s antiviral activity.

Clinical Trial Workflow for Antiviral Efficacy Assessment

The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to assess the efficacy of an antiviral drug.





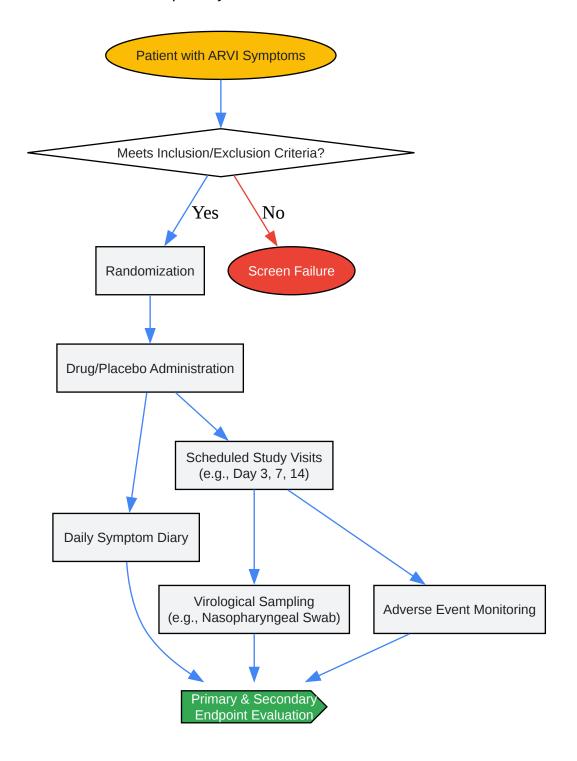
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Caption: A typical workflow for an antiviral clinical trial.



Logical Flow of Patient Assessment in an ARVI Clinical Trial

This diagram outlines the decision-making and assessment process for a patient participating in a clinical trial for an acute respiratory viral infection.



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Caption: Logical flow of patient assessment in a clinical trial.

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